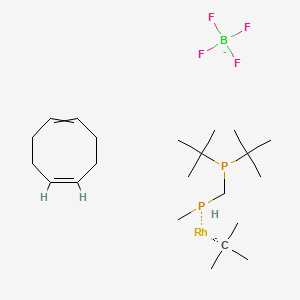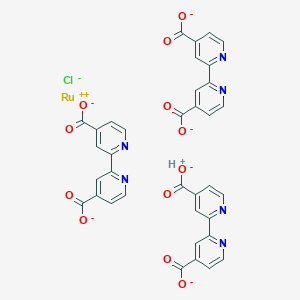
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride is a complex chemical compound that features a ruthenium ion coordinated with pyridine carboxylate ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride typically involves the coordination of ruthenium with pyridine carboxylate ligands. The reaction conditions often require a controlled environment with specific solvents such as acetone or methanol. The process involves heating the reactants to a temperature above 250°C to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of advanced equipment and technology helps in maintaining the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of ruthenium.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The pyridine carboxylate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation states of ruthenium, while substitution reactions can yield new complexes with different ligands .
Aplicaciones Científicas De Investigación
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and other cellular targets.
Mecanismo De Acción
The mechanism of action of 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium ion can form coordination complexes with these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dichloride: This compound features similar pyridine carboxylate ligands but with a different coordination environment.
Ruthenate(4-), tris[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-N1,N1’]-, hydrogen chloride: Another similar compound with a different ligand arrangement.
Uniqueness
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride is unique due to its specific ligand coordination and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C36H19ClN6O12Ru-4 |
|---|---|
Peso molecular |
864.1 g/mol |
Nombre IUPAC |
2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride |
InChI |
InChI=1S/3C12H8N2O4.ClH.Ru/c3*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;/h3*1-6H,(H,15,16)(H,17,18);1H;/q;;;;+2/p-6 |
Clave InChI |
GINOQULVKVCOFM-UHFFFAOYSA-H |
SMILES canónico |
[H+].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




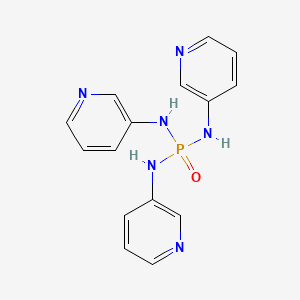
![(2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927543.png)
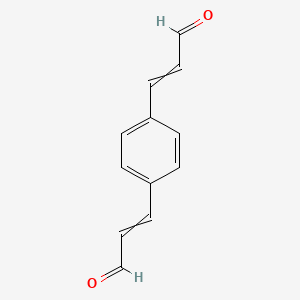
![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)
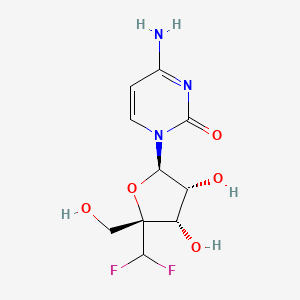



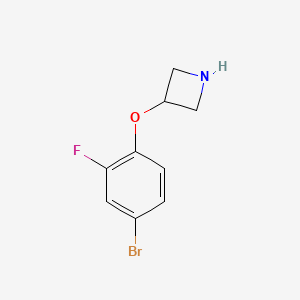
![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)
